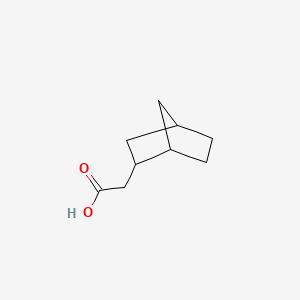
2-Norbornaneacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Norbornaneacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Safety and Hazards
2-Norbornaneacetic acid may be harmful if swallowed or in contact with skin . In case of inhalation, move the person into fresh air and give artificial respiration if necessary . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If swallowed, rinse mouth with water and do not induce vomiting .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Norbornaneacetic acid can be synthesized through several methods. One common route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form norbornene, which is then subjected to further reactions to introduce the acetic acid group. Another method involves the hydrogenation of norbornene derivatives followed by oxidation to form the desired carboxylic acid.
Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of norbornene derivatives. This process is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality. The reaction conditions are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Norbornaneacetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the norbornane ring can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid.
Major Products:
Oxidation: Carbon dioxide, water.
Reduction: Norbornane-2-ylmethanol.
Substitution: Halogenated or nitrated norbornane derivatives.
Mécanisme D'action
The mechanism of action of 2-norbornaneacetic acid largely depends on its functional group interactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial in biological systems. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Norbornane: The parent hydrocarbon, lacking the acetic acid group.
Norbornene: A related compound with a double bond, used as a precursor in the synthesis of 2-norbornaneacetic acid.
Norbornadiene: Another related compound with two double bonds, used in various chemical reactions.
Uniqueness: this compound is unique due to the presence of the carboxylic acid group on the rigid bicyclic norbornane structure. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 2-Norbornaneacetic acid can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Norbornene", "Bromine", "Sodium hydroxide", "Sodium borohydride", "Acetic anhydride", "Glacial acetic acid", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Bromination of Norbornene using Bromine in the presence of Hydrochloric acid to form 5-Bromonorbornene", "Step 2: Reduction of 5-Bromonorbornene using Sodium borohydride in the presence of Ethanol to form 5-Bromo-2-norbornene", "Step 3: Hydrolysis of 5-Bromo-2-norbornene using Sodium hydroxide in the presence of Water to form 2-Norbornene carboxylic acid", "Step 4: Esterification of 2-Norbornene carboxylic acid using Acetic anhydride in the presence of Glacial acetic acid to form 2-Norborneneacetate", "Step 5: Hydrolysis of 2-Norborneneacetate using Sodium bicarbonate in the presence of Water to form 2-Norbornaneacetic acid" ] } | |
Numéro CAS |
6485-19-4 |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m0/s1 |
Clé InChI |
FYHBMPWRHCWNBC-RNJXMRFFSA-N |
SMILES isomérique |
C1C[C@@H]2C[C@H]1C[C@H]2CC(=O)O |
SMILES |
C1CC2CC1CC2CC(=O)O |
SMILES canonique |
C1CC2CC1CC2CC(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid, AldrichCPR](/img/structure/B7761894.png)
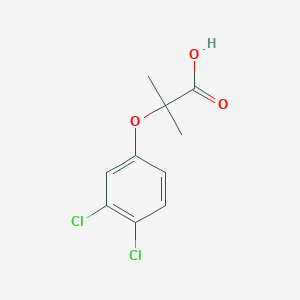

![2-[3,5-Bis(difluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761912.png)

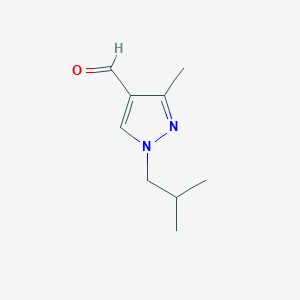
![2-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol](/img/structure/B7761938.png)

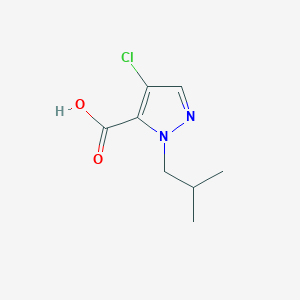

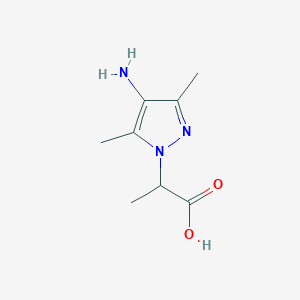
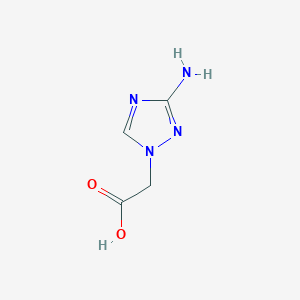
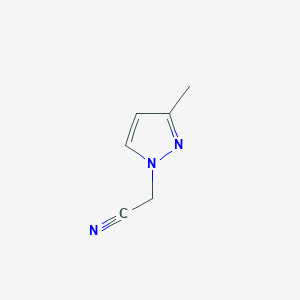
![6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B7761990.png)
